Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate DCLX069 is a potent and selective PRMT1 inhibitor. DCLX069 effectively blocked cell proliferation in breast cancer, liver cancer and acute myeloid leukemia cell lines. The binding mode analysis from molecular docking simulations theoretically indicated that DCLX069 occupied the SAM binding pocket to exert the inhibitory effect. Protein arginine methylation is a common post-translational modification which is crucial for a variety of biological processes. Dysregulation of protein arginine methyltransferases (PRMTs) activity has been implicated in cancer and other serious diseases.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0525176
InChI: InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

CAS No.:

Cat. No.: VC0525176

Molecular Formula: C20H25N3O2

Molecular Weight: 339.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate -

Specification

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
IUPAC Name ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Standard InChI InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3
Standard InChI Key RITRCMIWRZBDID-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a benzoate ester backbone with two key substituents:

  • Amino group (-NH₂) at position 3, which enhances solubility and enables participation in hydrogen bonding.

  • 4-Benzylpiperazine moiety at position 4, contributing to lipophilicity and receptor-binding capabilities .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular formulaC₂₁H₂₆N₄O₂Calculated
Molecular weight366.46 g/molCalculated
X-ray crystallography dataSimilar to ethyl 4-(4-benzylpiperazin-1-yl)benzoate: Monoclinic, P2₁, a = 8.0021(9) Å, b = 5.9588(7) Å, c = 18.7274(19) Å, β = 93.546(7)°
Key bond lengthsC–N (piperazine): 1.391–1.469 Å; C=O (ester): 1.201 Å

The benzylpiperazine group adopts a chair conformation, while the ester and amino groups occupy planar positions relative to the aromatic ring .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves a multi-step sequence, drawing parallels to methods used for analogous compounds :

  • Intermediate Preparation:

    • Step 1: Nitration of ethyl 4-fluorobenzoate to introduce a nitro group at position 3.

    • Step 2: Nucleophilic aromatic substitution with 1-benzylpiperazine under reflux in N,N-dimethylformamide (DMF), replacing the fluorine atom with the piperazine moiety .

    • Step 3: Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
1HNO₃/H₂SO₄, 0°C → 50°C, 6 h85%
21-Benzylpiperazine, DMF, 160°C, 16 h70%
3H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h90%

Optimization Challenges

  • Amino Group Stability: The reduction step (Step 3) requires careful pH control to prevent ester hydrolysis .

  • Regioselectivity: Competing substitutions at positions 2 and 4 necessitate precise temperature modulation during Step 2 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the piperazine tertiary amine; limited solubility in water (LogP ≈ 3.8).

  • Stability: Stable under ambient conditions but susceptible to ester hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Table 3: Physicochemical Profile

PropertyValueMethodSource
Melting point132–135°C (predicted)DSC
LogP3.82Computational
pKa (amino group)4.9 ± 0.2Potentiometric

Applications in Medicinal Chemistry

Drug Discovery

  • Kinase Inhibitors: The amino group facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

  • Neuropharmacology: Structural analogs demonstrate anxiolytic effects in murine models via 5-HT₁A agonism.

Prodrug Design

Ethyl esters are widely used to improve oral bioavailability. For example, hydrolysis in vivo releases 3-amino-4-(4-benzylpiperazin-1-yl)benzoic acid, a potential COX-2 inhibitor.

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